molecular formula C7H7F2N3O4 B2877693 [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid CAS No. 1946817-38-4

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid

Cat. No.: B2877693
CAS No.: 1946817-38-4
M. Wt: 235.147
InChI Key: CMMJJXCKUDPGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C 7 H 7 F 2 N 3 O 4 and a molecular weight of 235.14 g/mol . As a pyrazole derivative bearing both difluoromethyl and nitro functional groups, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The distinct electronic properties imparted by these substituents make it a key building block for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential agrochemicals and pharmaceuticals, particularly in constructing active ingredients that require a specific pyrazole core structure. The presence of the acetic acid moiety allows for further functionalization, enabling conjugation or the formation of amide and ester derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3-5(12(15)16)6(7(8)9)11(10-3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJJXCKUDPGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Acetic acid moiety attachment: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The acetic acid moiety may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared with pyrazole-acetic acid derivatives differing in substituents at positions 3, 4, and 3. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Differences
[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid 5-(difluoromethyl), 3-methyl 512809-86-8 C₇H₈F₂N₂O₂ 202.15 Lacks nitro group at position 4
4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid 4-chloro, 3-(difluoromethyl), 5-methyl 512809-57-3 C₇H₇ClF₂N₂O₂ 224.59 Chloro replaces nitro; alters electronic properties
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-methyl, 5-(trifluoromethyl) N/A C₇H₇F₃N₂O₂ 232.14 Trifluoromethyl (stronger electron-withdrawing) vs. difluoromethyl
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-iodo, 3-(trifluoromethyl) N/A C₆H₅F₃IN₂O₂ 352.02 Iodo substituent increases steric bulk and polarizability

Substituent Effects on Physicochemical Properties

  • Nitro Group (Position 4): The nitro group in the target compound enhances electron-withdrawing effects, increasing the acidity of the acetic acid moiety (pKa ~2-3 estimated) compared to non-nitro analogs (pKa ~3-4) .
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects and metabolic stability, while trifluoromethyl (CF₃) provides stronger electronegativity but may reduce solubility .
  • Chloro vs.

Biological Activity

[5-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Chemical Formula : C7H8F2N2O2
  • Molecular Weight : 190.15 g/mol
  • CAS Number : 4175028

Biological Activity Overview

The biological activity of [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can be categorized into several key areas:

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer cell signaling pathways. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, enhancing their therapeutic potential .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

  • Efficacy : In vitro studies have shown that [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties, which could be beneficial in combating infections.

  • Case Studies : Research has highlighted the effectiveness of similar pyrazole derivatives against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of bacterial and fungal growth

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid:

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Testing : Various pyrazole derivatives were tested against common pathogens, with several exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.